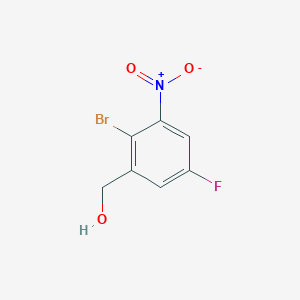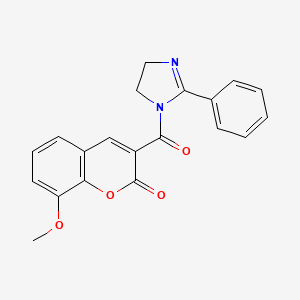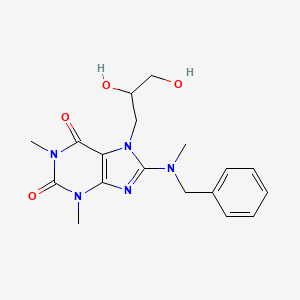
(1,4,4-Trimethylcyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4,4-Trimethylcyclohexyl)methanol is a bicyclic organic compound. It is structurally similar to compounds found in essential oils, suggesting it could be a terpene alcohol or a derivative thereof
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (1,4,4-Trimethylcyclohexyl)methanol involves specific synthetic routes. One common method includes the esterification of terephthalic acid with (4-methylcyclohexyl)methanol, followed by hydrogenation to produce 1,4-cyclohexanedimethanol . This process typically involves a two-stage reaction with specific catalysts and conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced reactors and catalysts to optimize the reaction conditions and maximize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (1,4,4-Trimethylcyclohexyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
(1,4,4-Trimethylcyclohexyl)methanol has a wide range of scientific research applications In chemistry, it is used to study reaction mechanisms and develop new synthetic methods In biology, it serves as a model compound for studying the behavior of similar molecules in biological systemsIndustrially, it is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1,4,4-Trimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The exact pathways and targets depend on the specific application and conditions under which the compound is used .
Comparación Con Compuestos Similares
- (1,2,4-Trimethylcyclohexyl)methanol
- (4-methylcyclohexyl)methanol
These compounds share structural similarities but differ in their specific chemical properties and applications.
Propiedades
IUPAC Name |
(1,4,4-trimethylcyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(2)4-6-10(3,8-11)7-5-9/h11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKFTIOXFNDSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2755682.png)




![(4-(7-Methoxybenzofuran-2-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2755690.png)
![3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2755691.png)
![N-cyclopentyl-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2755694.png)


![tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2755699.png)


![6-Bromo-3-chloroimidazo[1,2-a]pyrimidine](/img/structure/B2755703.png)
